Boc Protection Provides Orthogonal Reactivity Advantage Over Free Amine Analog (CAS 170033-64-4) for Regioselective Peptide Coupling
The target compound retains a Boc (tert-butoxycarbonyl) protecting group on the primary amine, whereas its direct analog N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] (CAS 170033-64-4) presents a free primary amine [1]. In solution-phase peptide coupling, the Boc group enables selective N-deprotection under mild acidic conditions (TFA or HCl/dioxane) after amide bond formation at the carboxylic acid or activated ester position, preventing undesired oligomerization or racemization at the alanine α-center [2]. The free amine analog lacks this protection and requires careful stoichiometric control to avoid competing reactions, which reduces synthetic yield reproducibility across multi-step sequences [2].
| Evidence Dimension | Functional group availability for regioselective amide coupling |
|---|---|
| Target Compound Data | Boc-protected primary amine; requires deprotection step (TFA) before coupling at N-terminus; molecular weight 336.4 g/mol [1] |
| Comparator Or Baseline | N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] (CAS 170033-64-4): free primary amine, MW 236.31 g/mol |
| Quantified Difference | Presence vs. absence of acid-labile protecting group; MW difference of 100.1 g/mol attributable to Boc group (C₅H₈O₂) [1] |
| Conditions | Standard Boc protection/deprotection chemistry; TFA/DCM cleavage conditions |
Why This Matters
For procurement decisions in multi-step peptidomimetic synthesis, the Boc-protected form is required when the synthetic sequence demands sequential amide bond formation with regiochemical control; purchasing the free amine analog instead necessitates a re-protection step that adds cost and reduces overall yield.
- [1] PubChem Compound Summary for CID 11002207. IUPAC: tert-butyl N-[(2S)-1-[benzyl-[(2R)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate. National Center for Biotechnology Information (2025). View Source
- [2] Isidro-Llobet, A., Alvarez, M. & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Class-level reference on Boc protection strategy in peptide synthesis.] View Source
